![molecular formula C10H13N3O2 B15205656 (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dioxo-1,3-diazaspiro[45]dec-3-yl)-acetonitrile is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a diazaspirodecane ring system, which includes two nitrogen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: Similar in structure but with an acetic acid group instead of acetonitrile.
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile is unique due to its acetonitrile group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the acetonitrile functionality is advantageous.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-5,7H2,(H,12,15) |
InChI Key |
YCLSDADUUNRLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


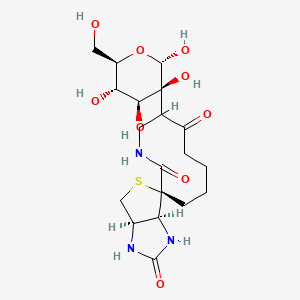
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)

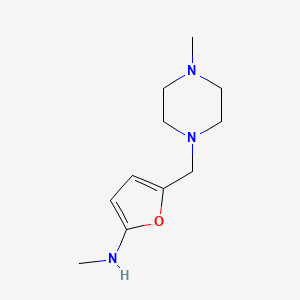
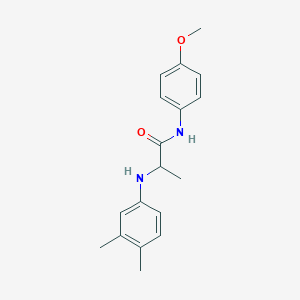
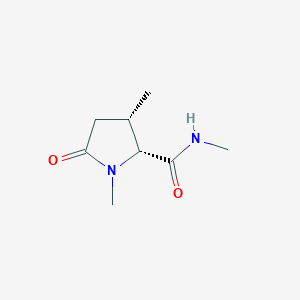


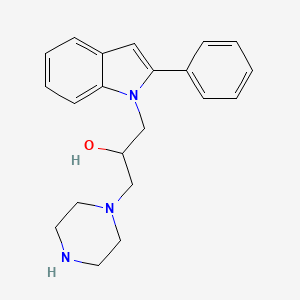
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
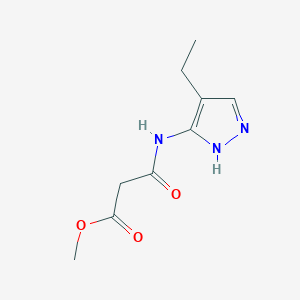
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
